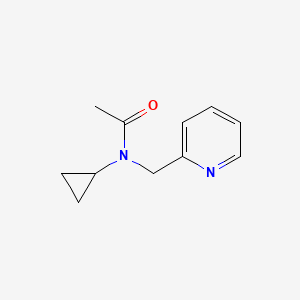
N-cyclopropyl-N-(pyridin-2-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-N-(pyridin-2-ylmethyl)acetamide, also known as CPMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPMA belongs to a class of compounds known as N-substituted amides and has been found to exhibit promising pharmacological properties.
Mécanisme D'action
The exact mechanism of action of N-cyclopropyl-N-(pyridin-2-ylmethyl)acetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways. For example, N-cyclopropyl-N-(pyridin-2-ylmethyl)acetamide has been found to inhibit the activity of protein kinase C, an enzyme that plays a key role in cell proliferation and survival. N-cyclopropyl-N-(pyridin-2-ylmethyl)acetamide has also been found to inhibit the activity of NF-κB, a signaling pathway that is involved in inflammation and cancer.
Biochemical and Physiological Effects
N-cyclopropyl-N-(pyridin-2-ylmethyl)acetamide has been found to have a range of biochemical and physiological effects. For example, N-cyclopropyl-N-(pyridin-2-ylmethyl)acetamide has been found to decrease the production of pro-inflammatory cytokines, such as TNF-α and IL-6, suggesting that it has anti-inflammatory effects. N-cyclopropyl-N-(pyridin-2-ylmethyl)acetamide has also been found to induce apoptosis, or programmed cell death, in cancer cells, suggesting that it has potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopropyl-N-(pyridin-2-ylmethyl)acetamide has several advantages for lab experiments, including its ease of synthesis and its ability to selectively target certain enzymes and signaling pathways. However, N-cyclopropyl-N-(pyridin-2-ylmethyl)acetamide also has several limitations, including its relatively low solubility and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on N-cyclopropyl-N-(pyridin-2-ylmethyl)acetamide. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to investigate its potential therapeutic applications in diseases such as cancer and inflammatory diseases. Additionally, further studies are needed to determine the optimal dosage and administration route for N-cyclopropyl-N-(pyridin-2-ylmethyl)acetamide.
Méthodes De Synthèse
N-cyclopropyl-N-(pyridin-2-ylmethyl)acetamide can be synthesized using a variety of methods, including the reaction between cyclopropylamine and 2-pyridinecarboxylic acid, followed by the addition of acetic anhydride. Another method involves the reaction between cyclopropylamine and 2-pyridinecarboxaldehyde, followed by the addition of acetic acid. Both methods yield N-cyclopropyl-N-(pyridin-2-ylmethyl)acetamide as a white crystalline solid.
Applications De Recherche Scientifique
N-cyclopropyl-N-(pyridin-2-ylmethyl)acetamide has been the subject of several scientific studies due to its potential therapeutic properties. One study found that N-cyclopropyl-N-(pyridin-2-ylmethyl)acetamide exhibited significant antitumor activity in vitro and in vivo, making it a promising candidate for cancer treatment. Another study found that N-cyclopropyl-N-(pyridin-2-ylmethyl)acetamide had potent anti-inflammatory effects, suggesting that it could be used to treat inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
N-cyclopropyl-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-9(14)13(11-5-6-11)8-10-4-2-3-7-12-10/h2-4,7,11H,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJNLQXEPKBBMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC=CC=N1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N-(pyridin-2-ylmethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7501342.png)


![N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-3-carboxamide](/img/structure/B7501349.png)

![N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclopentanecarboxamide](/img/structure/B7501368.png)
![N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclohexanecarboxamide](/img/structure/B7501373.png)

![N-[(2,4-dimethylphenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7501396.png)
![N-[[(2-phenoxyacetyl)amino]carbamothioyl]cyclopropanecarboxamide](/img/structure/B7501403.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-methylsulfonylbenzamide](/img/structure/B7501412.png)
![N-[(2,4-dimethylphenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7501415.png)
![N-tert-butyl-2-[4-[2-[methyl-[2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)acetyl]amino]acetyl]piperazin-1-yl]acetamide](/img/structure/B7501421.png)
